Antimony dioxide
Description
Chemical Structure and Composition of this compound
This compound exists as an inorganic compound with the empirical formula O₂Sb, representing a molecular weight of 153.759 grams per mole. The compound demonstrates remarkable structural diversity depending on synthesis conditions and environmental factors. According to computational studies, this compound crystallizes in multiple space group configurations, with the cubic Fd-3m space group being one of the most thoroughly characterized forms.
The three-dimensional structure of this compound features antimony atoms bonded in a three-coordinate geometry to six oxygen atoms, creating distinct bond length variations. Structural analysis reveals the presence of three shorter antimony-oxygen bonds measuring 2.02 Angstroms and three longer bonds extending to 2.62 Angstroms. This asymmetric bonding arrangement contributes to the compound's unique physical and chemical properties.
Advanced crystallographic studies have identified an alternative structural form where this compound crystallizes in the trigonal R-3m space group, presenting a two-dimensional structure consisting of three this compound sheets oriented in the (0, 0, 1) direction. In this configuration, antimony atoms form distorted edge-sharing antimony-oxygen octahedra with all antimony-oxygen bond lengths measuring 2.19 Angstroms. The oxygen atoms adopt a trigonal non-coplanar geometry, coordinating with three equivalent antimony atoms.
Recent research has revealed the existence of ultrathin antimony oxide single crystals with the composition SbO₁.₉₃, demonstrating slight oxygen deficiency compared to the ideal stoichiometric formula. These crystals exhibit remarkable structural precision with atomic ratios carefully determined through synchrotron-based X-ray diffraction analysis. The crystal structure maintains triangular lattice arrangements with interlayer distances measuring 0.38 nanometers.
Computational investigations using advanced theoretical methods have provided detailed insights into the electronic structure of this compound. High-level calculations predict antimony-oxygen bond lengths of 1.8482 Angstroms for the ground state configuration, with bond angles measuring 111.19 degrees. The electronic structure calculations also reveal multiple excited states with varying geometric parameters, indicating significant structural flexibility under different conditions.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as this compound or antimony(IV) oxide, reflecting the oxidation state of antimony within the molecular structure. Alternative naming systems include the use of Stock notation, where the compound may be referenced as antimony(IV) oxide to explicitly indicate the oxidation state of the central antimony atom.
The Chemical Abstracts Service has assigned the registry number 12786-74-2 to this compound, providing a unique identifier for the compound in chemical databases and literature. This designation distinguishes this compound from other antimony oxide compounds within the same chemical family. The compound also carries the designation DTXSID601319000 in the DSSTox Substance database, further establishing its identity in toxicological and environmental databases.
Classification systems categorize this compound within the broader family of metal oxides, specifically as a binary oxide compound containing antimony and oxygen in defined stoichiometric ratios. The compound belongs to the antimonates class according to the Dana classification system, specifically classified under category 44.01.01.01. The Strunz classification system places antimony oxide compounds within category 04.DH.20, designated for oxides with metal-to-oxygen ratios of 1:2 and similar compositions.
From a structural chemistry perspective, this compound exhibits amphoteric oxide characteristics, demonstrating the ability to react with both acidic and basic substances. This classification reflects the intermediate nature of antimony's position in the periodic table and its corresponding chemical behavior. The compound's classification as a semiconductor material adds another layer to its categorization, particularly relevant in materials science applications.
Historical Development in Antimony Oxide Research
The historical development of antimony oxide research spans several centuries, with early investigations focused on understanding the fundamental properties of antimony-containing compounds. Initial research efforts concentrated on characterizing the various oxidation states of antimony and identifying the distinct oxide phases that could be synthesized under different conditions.
Early crystallographic studies established the basic structural frameworks for antimony oxide compounds, laying the foundation for modern understanding of their chemical and physical properties. These pioneering investigations utilized X-ray diffraction techniques to determine crystal structures and identify the coordination environments of antimony atoms within oxide matrices.
The development of computational chemistry methods revolutionized antimony oxide research, enabling detailed theoretical investigations of electronic structures and chemical bonding. Advanced computational studies employing density functional theory and coupled cluster methods have provided unprecedented insights into the electronic properties of this compound. These theoretical investigations have revealed the complex nature of this compound's electronic structure, including multiple low-lying excited states and structural flexibility.
Modern research efforts have expanded to include synthetic methodologies for producing high-quality this compound crystals. The development of chemical vapor deposition techniques has enabled the synthesis of ultrathin antimony oxide single crystals with precisely controlled compositions and structures. These synthetic advances have opened new avenues for investigating the properties of this compound in reduced dimensionality systems.
Contemporary research focuses on understanding the relationship between structural variations and functional properties of this compound. High-resolution characterization techniques, including synchrotron-based X-ray diffraction and transmission electron microscopy, have revealed intricate structural details previously inaccessible to researchers. These advanced characterization methods continue to expand understanding of this compound's fundamental properties.
Relationship Between this compound and Antimony Tetroxide (Antimony₂ Oxygen₄)
The relationship between this compound and antimony tetroxide represents a fascinating aspect of antimony oxide chemistry, highlighting the complex oxidation behavior of antimony compounds. Antimony tetroxide, with the chemical formula Antimony₂ Oxygen₄, represents a mixed-valence compound containing both antimony(III) and antimony(V) oxidation states within the same crystalline structure.
The formation pathways connecting these two compounds involve controlled oxidation reactions under specific temperature and atmospheric conditions. Antimony tetroxide can be synthesized through the oxidation of antimony trioxide in air according to the reaction: Antimony₂ Oxygen₃ + 0.5 Oxygen₂ → Antimony₂ Oxygen₄, with an enthalpy change of -187 kilojoules per mole. Conversely, antimony tetroxide can decompose to form this compound under reducing conditions or at elevated temperatures.
Structural analysis reveals significant differences between this compound and antimony tetroxide crystal structures. Antimony tetroxide exists in two polymorphic forms: orthorhombic and monoclinic structures, both featuring octahedral antimony(V) centers arranged in sheets with distorted antimony(III) centers coordinated to four oxide ions. This structural arrangement contrasts with the more uniform coordination environments observed in this compound.
The electronic properties of these related compounds exhibit distinct characteristics despite their chemical similarity. Antimony tetroxide demonstrates mixed-valence electronic behavior due to the presence of both antimony(III) and antimony(V) centers, while this compound maintains a more uniform electronic structure throughout its crystalline framework. These electronic differences translate into varying optical, electrical, and catalytic properties between the two compounds.
Thermal stability relationships between this compound and antimony tetroxide reveal complex decomposition pathways. At temperatures around 800 degrees Celsius, antimony pentoxide (Antimony₂ Oxygen₅) loses oxygen to form antimony tetroxide according to the reaction: Antimony₂ Oxygen₅ → Antimony₂ Oxygen₄ + 0.5 Oxygen₂, with an enthalpy change of -64 kilojoules per mole. Understanding these thermal relationships proves crucial for controlling synthesis conditions and predicting material behavior under various operating conditions.
Table 1: Comparative Properties of this compound and Antimony Tetroxide
Table 2: Structural Parameters of this compound Polymorphs
Properties
CAS No. |
12786-74-2 |
|---|---|
Molecular Formula |
O2Sb |
Molecular Weight |
153.7588 |
Synonyms |
antimony dioxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Role in Antimony Remediation :
- Sorption Capacity: MnO₂ effectively adsorbs antimony and arsenic, with a maximum capacity of 0.209 mmol/g for Sb at pH 6.2–7.0 .
- Mechanism: Operates via surface complexation, contrasting with Sb-SnO₂’s redox-driven Tc uptake .
Its non-toxic profile further underscores its advantage over Sb₂O₃ .
Data Tables
Table 1: Comparative Properties of Antimony Oxides and Related Compounds
| Compound | Oxidation State | Conductivity | Key Applications | Toxicity Profile |
|---|---|---|---|---|
| Sb₂O₃ | +III | Insulating | Flame retardants, pigments | High |
| Sb₂O₅ | +V | N/A | Catalysts, dopants | Moderate |
| Sb-SnO₂ (Sb(III)) | +III | Insulating | TcO₄⁻ sorption | Depends on application |
| Sb-SnO₂ (Sb(V)) | +V | n-type | Ni²⁺ sorption, electronics | Lower |
| ATO | +V (Sb) | Conductive | Transparent electrodes | Low |
| MnO₂ | +IV | Semiconductive | Water treatment | Negligible |
Table 2: Metal Uptake Performance of Sb-SnO₂
| Dopant Oxidation State | TcO₄⁻ Uptake (Kd, mL/g) | Ni²⁺ Uptake (Kd, mL/g) | Optimal pH Range |
|---|---|---|---|
| Sb(III) | >100,000 | Only above pzc | pH > pzc |
| Sb(V) | None | Up to 33,000 | pH < pzc |
Preparation Methods
Synthesis Parameters and Optimization
Key variables influencing particle size and morphology include:
-
Precursor concentration : A molar ratio of 1:3 (SbCl₃ to NH₄OH) yields optimal precipitate formation.
-
Temperature : Room-temperature reactions (25°C) produce amorphous phases, whereas heating to 60–80°C enhances crystallinity.
-
Aging time : Extended aging (12–24 hours) reduces agglomeration, yielding particles with diameters of 20–50 nm.
Structural and Optical Characterization
XRD analysis confirms the tetragonal crystal structure of SbO₂, with lattice parameters a = 4.82 Å and c = 3.15 Å. Scanning electron microscopy (SEM) reveals spherical nanoparticles with uniform size distribution (Fig. 1). Optical bandgap measurements via UV-Vis spectroscopy indicate a direct bandgap of 3.2 eV, aligning with semiconductor properties suitable for photocatalytic applications.
Hydrothermal Synthesis
While direct reports of SbO₂ synthesis via hydrothermal methods are limited, analogous protocols for antimony trioxide (Sb₂O₃) suggest potential pathways. For instance, the reaction of SbCl₃ with ethylene glycol and ammonia under hydrothermal conditions (150–200°C, 12–24 hours) produces cubic Sb₂O₃ crystals. Adapting this method for SbO₂ would require oxidizing agents such as hydrogen peroxide (H₂O₂) to promote Sb⁴⁺ formation. Preliminary experiments indicate that maintaining an oxidation-reduction potential (ORP) of 20–50 mV during hydrolysis stabilizes Sb⁴⁺ species, though phase purity remains challenging.
Oxidation of Antimony Trioxide
Controlled oxidation of Sb₂O₃ presents a viable route to SbO₂. A recent study on lead anode slime processing demonstrates the oxidative transformation of Sb compounds to Sb₂O₃ at 500–600°C in air. Introducing excess oxygen (O₂) or ozone (O₃) at elevated temperatures (700–800°C) could further oxidize Sb₂O₃ to SbO₂, as described by the reaction:
Thermogravimetric analysis (TGA) of Sb₂O₃ precursors shows negligible mass loss above 500°C, suggesting thermal stability for high-temperature oxidation.
Vacuum Separation and Volatilization
Vacuum metallurgy techniques, traditionally used for Sb₂O₃ recovery, offer a novel approach for SbO₂ production. In a process developed for lead anode slime, Sb₂O₃ and As₂O₃ are volatilized at 600–650°C under reduced pressure (10–50 Pa). Modifying this method by introducing oxygen during volatilization could favor SbO₂ formation. Pilot-scale experiments report nanoscale Sb₂O₃ powders with 99.5% purity, highlighting the potential for SbO₂ synthesis under similar conditions.
Thin-Film Deposition
Atomic layer deposition (ALD) using antimony(III) precursors enables the growth of SbO₂ thin films. Complexes such as Sb(edpa)₃ (ethylenediamine-N,N'-di-3-propanoate) exhibit favorable volatility, with sublimation achieved at 80°C and 0.6 Torr. Plasma-enhanced ALD (PEALD) with ozone as an oxidant generates amorphous SbO₂ films at 150–200°C, as confirmed by X-ray photoelectron spectroscopy (XPS). Film thicknesses of 50–100 nm demonstrate uniformity (±2%), with resistivity values of 10³–10⁴ Ω·cm.
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the physicochemical properties of antimony dioxide, and how do they address challenges in sample purity?
- Methodological Answer : X-ray absorption near-edge spectroscopy (XANES) and extended X-ray absorption fine structure (EXAFS) are critical for determining antimony speciation and bonding environments in complex matrices like soil or biological tissues. These techniques provide insights into oxidation states (e.g., Sb(III) vs. Sb(V)) and coordination geometry, which are essential for understanding reactivity and toxicity . Complementary methods such as X-ray diffraction (XRD) and electron microscopy can resolve structural properties (e.g., crystallinity, particle size), while inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate quantification of antimony concentrations. Sample pretreatment (e.g., acid digestion, filtration) must be standardized to avoid contamination or speciation changes during analysis .
Q. How should researchers design in vitro and in vivo studies to assess the systemic toxicity of this compound, considering route-specific exposure scenarios?
- Methodological Answer : Studies must align with inclusion criteria for exposure routes (inhalation, oral, dermal) and health outcomes defined in systematic toxicological reviews. For inhalation studies, aerosol generation systems should replicate occupational or environmental particle sizes (e.g., 1–5 µm for alveolar deposition). Oral exposure models require dose-ranging experiments using standardized vehicles (e.g., water, methylcellulose) to account for bioavailability differences. Include control groups, species-specific physiological parameters (e.g., respiratory rates in rodents), and endpoints such as histopathology, biomarkers (e.g., glutathione levels for oxidative stress), and organ burden analyses .
Advanced Research Questions
Q. What methodologies are effective for resolving contradictions in toxicological data between epidemiological studies and controlled animal models on this compound exposure?
- Methodological Answer : Apply a tiered risk-of-bias assessment to evaluate study design limitations. For observational human studies, assess confounding factors (e.g., co-exposure to other metals) using sensitivity analyses and stratification. For animal studies, verify dose-response consistency across species via allometric scaling. Meta-analytical tools can quantify heterogeneity, while mechanistic studies (e.g., in vitro lung epithelial cell models) bridge gaps by identifying molecular pathways (e.g., NF-κB activation) that explain interspecies differences .
Q. How can advanced spectroscopic techniques (e.g., XANES, EXAFS) be applied to determine this compound speciation in environmental matrices, and what are their limitations?
- Methodological Answer : Synchrotron-based XANES/EXAFS enables direct speciation analysis of antimony in soils or sediments without destructive extraction. For example, studies at the Advanced Photon Source (APS) have revealed Sb(V) dominance in oxidized soils and Sb(III) in reducing environments. Limitations include beam-induced sample alteration and the need for high antimony concentrations (>100 ppm) for reliable detection. Couple with micro-X-ray fluorescence (µ-XRF) to map spatial distribution and correlate with microbial activity data (e.g., 16S rRNA sequencing) .
Q. What statistical approaches are recommended for integrating heterogeneous data sources (e.g., in vitro, epidemiological) in this compound risk assessment models?
- Methodological Answer : Use probabilistic frameworks like Bayesian hierarchical models to weight evidence from diverse datasets (e.g., human cohort studies, rodent bioassays). Incorporate uncertainty factors for extrapolation across exposure routes and species. Validate models with benchmark dose (BMD) analysis and compare with regulatory thresholds (e.g., EPA reference doses). Data gaps in developmental toxicity can be addressed via quantitative structure-activity relationship (QSAR) models or organ-on-chip platforms simulating placental transfer .
Q. What criteria should be used to evaluate the confidence level of observational studies investigating this compound's respiratory effects?
- Methodological Answer : Use the four key study design features from systematic reviews:
- Exposure assessment timing relative to outcome measurement.
- Individual-level outcome data (vs. population aggregates).
- Use of comparison groups (e.g., workers vs. non-occupational cohorts).
- Control for confounders (e.g., smoking status, co-exposures).
Studies meeting all criteria receive "high confidence," while those missing ≥2 criteria are rated "very low confidence" .
Q. How can researchers address data gaps in this compound's developmental toxicity using alternative testing strategies?
- Methodological Answer : Implement the Integrated Approach to Testing and Assessment (IATA) framework:
- In silico : Use ToxCast/Tox21 high-throughput screening data to prioritize molecular targets (e.g., histone deacetylase inhibition).
- In vitro : Utilize embryonic stem cell assays or zebrafish embryogenesis models to assess teratogenicity.
- In vivo : Conduct OECD Guideline 414-compliant prenatal developmental studies with dose ranges reflecting environmental relevance.
Cross-validate findings with adverse outcome pathway (AOP) networks to establish mechanistic plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
